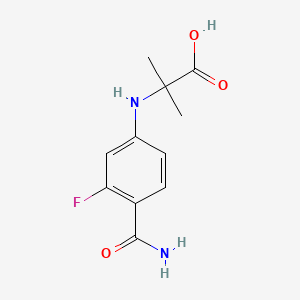

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid

Overview

Description

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid is an organic compound that features a fluorinated aromatic ring and a carbamoyl group

Mechanism of Action

Mode of Action

Due to the lack of information on the compound’s primary targets, the mode of action is also unclear. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline. This intermediate is then reduced to 4-fluoro-3-aminophenylamine.

Carbamoylation: The 4-fluoro-3-aminophenylamine is reacted with a suitable carbamoylating agent, such as isocyanates, to introduce the carbamoyl group.

Coupling Reaction: The resulting 4-carbamoyl-3-fluoroaniline is then coupled with 2-methylpropanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Conversion to amines or other reduced derivatives.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Comparison with Similar Compounds

- 4-Carbamoyl-3-fluorophenylboronic acid

- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- 4-Amino-2-fluorobenzamide

Uniqueness: 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the aromatic ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Biological Activity

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid, also known by its CAS number 1289942-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅FN₂O₃

- Molecular Weight : 254.26 g/mol

- Structure : The compound features a fluorinated phenyl ring and a carbamoyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with amino acid transport systems. Research indicates that it serves as a substrate for system-A amino acid transporters, facilitating cellular uptake in various cell types, including cancer cells .

Antitumor Activity

A study on the biodistribution of related compounds demonstrated that fluorinated amino acids can exhibit significant tumor uptake. For instance, compounds similar to this compound showed tumor-to-normal brain ratios ranging from 20:1 to 115:1 in rat models with intracranial tumors. This suggests potential applications in targeted cancer therapies .

Case Study 1: In Vitro Studies

In vitro assays have shown that this compound can inhibit amino acid uptake in gliosarcoma cells. Specifically, the uptake was significantly reduced in the presence of competitive inhibitors such as MeAIB and BCH, indicating that the compound may modulate amino acid transport pathways crucial for tumor growth .

Case Study 2: Biodistribution Analysis

In vivo studies further elucidated the pharmacokinetics of the compound. The high tumor-to-normal tissue ratios observed suggest that it could be utilized as a tracer in imaging studies or as a therapeutic agent targeting amino acid metabolism in tumors .

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, preliminary hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1289942-66-0 |

| Molecular Weight | 254.26 g/mol |

| Mechanism of Action | Amino acid transporter substrate |

| Antitumor Activity | High tumor-to-normal ratio (20:1 to 115:1) |

| Toxicological Risks | Skin irritation, eye damage |

Properties

IUPAC Name |

2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQJUHYDJFUQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.